3-(Methylsulfonyl)pyrrolidine

Description

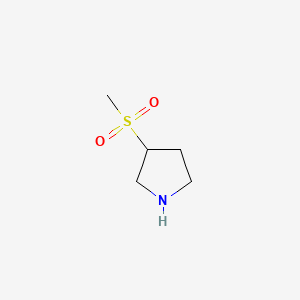

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGFNRUBBVHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392320 | |

| Record name | 3-(methylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433980-62-2 | |

| Record name | 3-(Methylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433980-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(methylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulphonyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylsulfonyl)pyrrolidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and a representative synthetic protocol for 3-(Methylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

This compound is a pyrrolidine derivative featuring a methylsulfonyl group at the 3-position. This substitution significantly influences the molecule's polarity and potential for hydrogen bonding, making it a valuable building block in the design of novel chemical entities. The compound exists as a racemic mixture or as individual enantiomers, (R)- and (S)-3-(Methylsulfonyl)pyrrolidine, which may exhibit different biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| IUPAC Name | This compound | For the racemic mixture. |

| Synonyms | 3-(Methanesulfonyl)pyrrolidine; Pyrrolidine, 3-(methylsulfonyl)- | [1] |

| CAS Number | 433980-62-2 (racemic)[1] | 1234576-84-1 ((R)-enantiomer)[2], 290328-57-3 ((S)-enantiomer)[3] |

| Molecular Formula | C₅H₁₁NO₂S | [1] |

| Molecular Weight | 149.21 g/mol | [1] |

| Appearance | Colorless to yellow liquid/oil | [2][3] |

| Boiling Point | 326.9 ± 31.0 °C | Predicted value[1] |

| Density | 1.23 ± 0.1 g/cm³ | Predicted value[1] |

| pKa | 8.51 ± 0.10 | Predicted value for the conjugate acid[1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][4] |

Chemical Structure

The structure of this compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methylsulfonyl (-SO₂CH₃) substituent.

The presence of the sulfonyl group, a strong electron-withdrawing group, and the secondary amine in the pyrrolidine ring are key features that dictate its chemical reactivity and interaction with biological targets.

Experimental Protocols: A Representative Synthesis

While multiple synthetic routes to pyrrolidine derivatives exist, a common strategy involves the modification of a pre-existing pyrrolidine ring. The following is a generalized protocol based on common organic chemistry transformations for the synthesis of this compound from a suitable precursor like 3-hydroxypyrrolidine.

Protocol: Synthesis of this compound via a Two-Step Process

Step 1: Mesylation of 3-Hydroxypyrrolidine

-

Reaction Setup: A solution of N-protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: A tertiary amine base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride.

-

Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the N-protected 3-(methylsulfonyloxy)pyrrolidine intermediate.

Step 2: Nucleophilic Substitution with a Thiolate and Subsequent Oxidation

-

Thiolation: The intermediate from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF), and a source of thiomethoxide (e.g., sodium thiomethoxide) is added. The reaction is heated to promote the SN2 substitution.

-

Reaction Monitoring: The reaction is monitored by TLC for the formation of N-protected 3-(methylthio)pyrrolidine.

-

Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.

-

Oxidation: The resulting N-protected 3-(methylthio)pyrrolidine is dissolved in a solvent like dichloromethane and treated with an oxidizing agent (e.g., m-CPBA) to convert the sulfide to the sulfone.

-

Deprotection: The N-protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography or distillation to afford the pure compound.

This generalized protocol outlines the key transformations. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.

Logical and Experimental Visualization

To illustrate the synthetic process, a logical workflow diagram is provided below. This diagram outlines the key stages from starting materials to the final purified product.

Caption: Synthetic workflow for this compound.

Biological and Pharmaceutical Relevance

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] The introduction of a methylsulfonyl group can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and introduce new vector interactions with protein targets. While specific signaling pathways for this compound are not extensively documented in publicly available literature, its utility as a building block in drug discovery is significant.[2] It is often used in the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators. Researchers are encouraged to investigate the biological activity of novel compounds derived from this versatile building block.

References

Technical Guide: NMR Spectroscopic Analysis of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. While specific quantitative data is proprietary and available through chemical suppliers, this document outlines the standard experimental protocols for acquiring such data and presents a framework for its interpretation.

Introduction

(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative. The structural elucidation and confirmation of purity for such compounds heavily rely on spectroscopic techniques, particularly ¹H and ¹³C NMR. This guide details the expected data presentation and the methodologies for acquiring high-quality NMR spectra for this compound.

Chemical Structure

The structural formula of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is presented below. The pyrrolidine ring, the stereocenter at the third carbon, the methylsulfonyl group, and the hydrochloride salt form are key features to be confirmed by NMR analysis.

Caption: Chemical structure of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride.

NMR Data Presentation

Quantitative ¹H and ¹³C NMR data for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride are available from commercial suppliers such as ChemicalBook.[1] For research and quality control purposes, this data is typically presented in a tabular format for clarity and ease of comparison.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not publicly available |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Experimental Protocols

The following are representative protocols for the acquisition of ¹H and ¹³C NMR spectra for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride.

Sample Preparation

-

Approximately 5-10 mg of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent.

-

Given the hydrochloride salt form, appropriate solvents include deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed until the solid is completely dissolved.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

-

Processing:

-

Fourier transformation with an exponential line broadening of 0.3 Hz.

-

Phase and baseline correction.

-

Referencing of the chemical shift scale to the residual solvent peak (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

-

¹³C NMR Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at a ¹³C frequency of 100 or 125 MHz, respectively).

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Approximately 200-220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

-

Processing:

-

Fourier transformation with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correction.

-

Referencing of the chemical shift scale to the solvent peak (DMSO-d₆ at 39.52 ppm).

-

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride using the acquired NMR data.

Caption: Workflow for NMR-based structural confirmation.

References

3-(Methylsulfonyl)pyrrolidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including CAS numbers and molecular weights for its various forms, and presents representative experimental protocols for its synthesis, purification, and analysis.

Core Compound Data

This compound is a versatile building block available in racemic and enantiomerically pure forms, as well as a hydrochloride salt. Each form has distinct identifiers and properties crucial for accurate sourcing and application in research and development.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (racemic) | 433980-62-2 | C₅H₁₁NO₂S | 149.21 |

| (R)-3-(Methylsulfonyl)pyrrolidine | 1234576-84-1 | C₅H₁₁NO₂S | 149.21 |

| (S)-3-(Methylsulfonyl)pyrrolidine | 290328-57-3 | C₅H₁₁NO₂S | 149.21 |

| This compound Hydrochloride | 1215368-15-2 | C₅H₁₂ClNO₂S | 185.67 |

Synthesis and Purification Protocols

Caption: A potential synthetic route to this compound.

Representative Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of analogous compounds.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

-

Dissolve N-Boc-3-hydroxypyrrolidine in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

Step 2: Nucleophilic Substitution with Sodium Methanethiolate

-

Dissolve the crude mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium methanethiolate (NaSMe) to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Boc-3-(methylthio)pyrrolidine.

Step 3: Oxidation to the Sulfone

-

Dissolve the crude thioether in a solvent such as dichloromethane or methanol.

-

Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature until the oxidation is complete as indicated by TLC.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give the crude N-Boc-3-(methylsulfonyl)pyrrolidine.

Step 4: Deprotection

-

Dissolve the N-Boc protected sulfone in a suitable solvent like dichloromethane or dioxane.

-

Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is desired, trituration with diethyl ether may be necessary to induce precipitation.

Purification Protocol

Purification of the final product can be achieved through several methods, depending on the nature of the impurities.

-

Distillation: For the free base, which is a liquid at room temperature, vacuum distillation can be an effective purification method.

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying the protected intermediates and the final product. A gradient of ethyl acetate in hexanes is a common eluent system.

-

Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be used to obtain a highly pure product.

Analytical Characterization

Accurate characterization of this compound is essential for its use in research and drug development. The primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and assess the purity of the compound. The chemical shifts will vary depending on the solvent and whether the compound is in its free base or salt form.

Representative ¹H NMR Data (Predicted):

-

CH₃-SO₂: A singlet peak is expected around 2.9-3.1 ppm.

-

Pyrrolidine Ring Protons: A series of multiplets would be observed in the range of 2.0-3.8 ppm. The proton at the C3 position, adjacent to the sulfonyl group, is expected to be shifted downfield.

Representative ¹³C NMR Data (Predicted):

-

CH₃-SO₂: A signal is anticipated around 40-45 ppm.

-

Pyrrolidine Ring Carbons: Signals for the pyrrolidine carbons would typically appear in the range of 25-65 ppm. The C3 carbon, directly attached to the sulfonyl group, will be the most downfield of the ring carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of this compound and for separating its enantiomers.

General Purity Analysis (Reversed-Phase HPLC):

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid is a typical mobile phase for the analysis of small amines.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) can be employed.

Chiral Separation (Chiral HPLC):

-

Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose, is required.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine, is used for chiral separations. The exact mobile phase composition will need to be optimized for the specific chiral column.

Potential Biological Relevance and Signaling Pathway

While the specific biological targets of this compound are not extensively documented, structurally related compounds have shown significant biological activity. For instance, a 3-(S)-thiomethyl pyrrolidine analog has been identified as a potent and selective inhibitor of ERK1/2 kinases. The ERK pathway is a critical component of the MAPK/ERK signaling cascade, which is frequently dysregulated in various cancers.

Caption: Inhibition of the MAPK/ERK pathway by analogous compounds.

This pathway highlights a potential area of investigation for this compound and its derivatives in the context of oncology drug discovery. Researchers can use this information as a starting point for designing experiments to evaluate the biological activity of this compound.

The Ascendant Role of 3-(Methylsulfonyl)pyrrolidine Derivatives in Modern Drug Discovery

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the 3-(methylsulfonyl)pyrrolidine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This in-depth technical guide provides a comprehensive overview of the biological activity of these derivatives, with a particular focus on their roles as kinase inhibitors and dipeptidyl peptidase-IV (DPP-IV) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a multitude of FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure allows for the exploration of diverse chemical space, a desirable trait in the design of novel therapeutics.[1] The introduction of a methylsulfonyl group at the 3-position of this ring can significantly influence the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, thereby impacting its biological activity and pharmacokinetic profile.

Biological Activity and Therapeutic Potential

Recent research has highlighted the promise of this compound derivatives in two key therapeutic areas: oncology and metabolic diseases.

Kinase Inhibition: Targeting the MAPK/ERK Pathway

A notable application of this scaffold is in the development of inhibitors for the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.[3]

One prominent example is the development of MK-8353, an orally bioavailable and potent dual-mechanism ERK1/2 inhibitor. The core structure of this compound features a this compound moiety. The synthesis of this key component involves the oxidation of a 3-(methylthio)pyrrolidine precursor.[4] This modification from a methylthio to a methylsulfonyl group was found to be crucial for improving the pharmacokinetic properties of the compound.[3]

Table 1: Biological Activity of a this compound-based ERK Inhibitor

| Compound | Target | Assay | IC50 (nM) | Cell Proliferation (HT-29) IC50 (nM) | Reference |

| Derivative from MK-8353 development | ERK1/2 | Biochemical | Data not available | Data not available | [4] |

Quantitative data for a broader range of this compound derivatives as kinase inhibitors is an active area of research.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Strategy for Type 2 Diabetes

The pyrrolidine scaffold is a well-established pharmacophore in the design of DPP-IV inhibitors, a class of oral anti-diabetic drugs.[5] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating blood glucose levels.[6] By inhibiting DPP-IV, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

While many successful DPP-IV inhibitors utilize a cyanopyrrolidine moiety, the exploration of other substituents, such as the methylsulfonyl group, is a promising avenue for developing novel candidates with improved potency, selectivity, and pharmacokinetic profiles. Research has demonstrated that pyrrolidine sulfonamide derivatives can exhibit significant DPP-IV inhibitory activity. For instance, a series of pyrrolidine sulfonamide derivatives showed promising in vitro antidiabetic effects, with one derivative exhibiting an IC50 value of 11.32 ± 1.59 μM against the DPP-IV enzyme.[7][8]

Table 2: Biological Activity of Pyrrolidine Sulfonamide Derivatives as DPP-IV Inhibitors

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrrolidine Sulfonamide Derivatives | DPP-IV | 11.32 ± 1.59 | [7][8] |

Further investigation is required to specifically quantify the DPP-IV inhibitory activity of this compound derivatives.

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.

Synthesis of the this compound Core

A general strategy for the synthesis of the this compound core involves a multi-step process starting from a readily available chiral precursor, such as trans-4-hydroxy-L-proline.[9]

Protocol: Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride

-

Decarboxylation: Trans-4-hydroxy-L-proline is heated in a high-boiling point solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

-

N-Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

-

Sulfonylation: The hydroxyl group at the 3-position is then sulfonylated using methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group. This step proceeds with an inversion of stereochemistry.

-

Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions to yield (S)-3-(methylsulfonyl)pyrrolidine hydrochloride.[9]

Biological Assays

Protocol: In Vitro ERK1/2 Kinase Assay (Radiometric) [1]

-

Reaction Setup: Prepare a reaction mixture containing Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), ATP, [γ-³²P]ATP, and the substrate (e.g., Myelin Basic Protein, MBP).

-

Enzyme Addition: Add the recombinant ERK2 enzyme to the reaction mixture.

-

Inhibitor Addition: Add the this compound derivative at various concentrations.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compound.

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric) [6][7][10]

-

Reagent Preparation: Prepare a solution of human recombinant DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin).

-

Inhibitor Incubation: In a 96-well plate, pre-incubate the DPP-IV enzyme with various concentrations of the this compound derivative for a defined period (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.

-

Fluorescence Measurement: Measure the increase in fluorescence over time at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The cleavage of the substrate by DPP-IV releases free AMC, which is fluorescent.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with specific intracellular signaling pathways.

MAPK/ERK Signaling Pathway

As ERK inhibitors, these compounds directly target the MAPK/ERK signaling cascade. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth and proliferation.

DPP-IV and Incretin Signaling

In the context of DPP-IV inhibition, this compound derivatives would modulate the incretin signaling pathway. Following food intake, GLP-1 is released and binds to its receptor on pancreatic β-cells, stimulating insulin secretion. DPP-IV rapidly degrades GLP-1, terminating its action. Inhibition of DPP-IV prolongs the activity of GLP-1.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design of novel therapeutic agents. Its demonstrated utility in the development of potent kinase and DPP-IV inhibitors underscores its significance in modern drug discovery. Further exploration of the structure-activity relationships, optimization of synthetic routes, and comprehensive investigation of the biological activities of derivatives based on this core structure are warranted to unlock its full therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. enamine.net [enamine.net]

- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]

- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 10. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

3-(Methylsulfonyl)pyrrolidine: A Technical Guide to its Solubility in Organic Solvents

Disclaimer: As of late 2025, publicly accessible, peer-reviewed data on the quantitative solubility of 3-(Methylsulfonyl)pyrrolidine in a comprehensive range of organic solvents is limited. This guide outlines the typical experimental methodologies and data presentation formats that would be utilized for such a study and provides a framework for researchers working with this compound.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its sulfonyl group and pyrrolidine ring impart specific physicochemical properties that make it an attractive moiety for incorporation into larger, biologically active molecules. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This document provides a foundational guide to the principles and practices of determining and presenting such solubility data.

Quantitative Solubility Data

A comprehensive understanding of a compound's solubility is best achieved through systematic measurement across a range of solvents with varying polarities and properties. While specific experimental data for this compound is not widely available in the public domain, the following table represents a template for how such data should be presented for clarity and comparative analysis.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Method of Determination |

| Polar Protic Solvents | ||||

| Water | H₂O | 10.2 | Data Not Available | Gravimetric Analysis |

| Methanol | CH₃OH | 5.1 | Data Not Available | HPLC |

| Ethanol | C₂H₅OH | 4.3 | Data Not Available | HPLC |

| Isopropanol | C₃H₇OH | 3.9 | Data Not Available | HPLC |

| Polar Aprotic Solvents | ||||

| Acetonitrile | CH₃CN | 5.8 | Data Not Available | Gravimetric Analysis |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available | Gravimetric Analysis |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available | Gravimetric Analysis |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available | HPLC |

| Nonpolar Solvents | ||||

| Toluene | C₇H₈ | 2.4 | Data Not Available | Gravimetric Analysis |

| Hexane | C₆H₁₄ | 0.1 | Data Not Available | Gravimetric Analysis |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data Not Available | HPLC |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following outlines a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Method 1: Gravimetric Analysis

-

Sample Preparation: A known excess of this compound is added to a sealed vial containing a precise volume of the desired organic solvent.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or shaker bath is commonly used.

-

Phase Separation: The saturated solution is allowed to stand undisturbed to allow any undissolved solid to settle.

-

Aliquoting: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed vial, and the solvent is removed under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: The vial containing the dried solute is weighed, and the mass of the dissolved solid is determined by subtracting the initial mass of the vial.

-

Calculation: The solubility is calculated and typically expressed in grams per 100 mL or moles per liter.

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Stock Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent.

-

Calibration Curve: A series of standard solutions of known concentrations are prepared by diluting the stock solution. These standards are injected into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric analysis method (Steps 1-3).

-

Dilution and Analysis: A small, precise volume of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration that falls within the range of the calibration curve. This diluted sample is then injected into the HPLC system.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: General workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, the established methodologies of gravimetric analysis and HPLC provide robust frameworks for its determination. Researchers are encouraged to perform their own solubility studies under conditions relevant to their specific applications and to report this data to contribute to the broader scientific understanding of this important chemical building block. The templates and protocols provided herein serve as a guide for conducting and presenting such research in a clear and standardized manner.

Spectroscopic Profile of 3-(Methylsulfonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Methylsulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug development. The information herein is designed to assist researchers in the identification, characterization, and quality control of this compound. While a publicly available, complete dataset is limited, this guide extrapolates the expected spectroscopic features based on the known functional groups and general principles of infrared (IR) spectroscopy and mass spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its pyrrolidine ring and methylsulfonyl group.

Expected Infrared Absorption Data

The following table summarizes the predicted significant IR absorption bands for this compound. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Broad | N-H stretch (secondary amine) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1300-1350 | Strong | S=O asymmetric stretch (sulfonyl) |

| ~1120-1160 | Strong | S=O symmetric stretch (sulfonyl) |

| ~1100-1200 | Medium | C-N stretch (amine) |

| ~700-800 | Medium | C-S stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The infrared spectrum is recorded. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and allowed to dry completely.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) is a common method that provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

Expected Mass Spectrometry Data

The mass spectrum of this compound (molar mass: 149.21 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the stability of the resulting ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |

| 79 | [CH₃SO₂]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ (from rearrangement) |

Note: The relative intensities of these peaks will depend on the specific ionization and fragmentation conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), and to fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Emerging Therapeutic Potential of 3-(Methylsulfonyl)pyrrolidine Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its three-dimensional structure provides a valuable framework for designing novel therapeutic agents.[2] A particularly interesting class of compounds based on this scaffold is the 3-(methylsulfonyl)pyrrolidine analogs. This technical guide delves into the primary therapeutic target of these analogs, focusing on the inhibition of the Ras/Raf/MEK/ERK signaling pathway, a critical mediator of cancer cell proliferation and survival.

Executive Summary

Recent research has identified 3-(thiomethyl)pyrrolidine derivatives, which are closely related to this compound analogs, as potent and selective inhibitors of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] Dysregulation of the ERK signaling pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action, quantitative data on key compounds, detailed experimental protocols for relevant assays, and a visualization of the targeted signaling pathway.

The Ras/Raf/MEK/ERK Signaling Pathway: A Key Oncogenic Driver

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[5] In many cancers, mutations in components of this pathway, such as Ras or B-Raf, lead to its constitutive activation, driving uncontrolled cell growth.

Key Therapeutic Target: ERK1/2 Inhibition

The primary therapeutic application identified for this compound analogs, specifically the 3-(thiomethyl)pyrrolidine derivatives, is the inhibition of ERK1 and ERK2.[3][4] A notable example is the development of analogs to the potent ERK1/2 inhibitor SCH772984. While effective, SCH772984 suffered from poor pharmacokinetic properties.[3]

Subsequent research led to the discovery of a novel 3-(S)-thiomethyl pyrrolidine analog, compound 28, which demonstrated significantly improved pharmacokinetic properties while maintaining potent ERK inhibition.[3]

Quantitative Data

The following table summarizes the available quantitative data for the lead compound SCH772984 and the improved 3-(S)-thiomethyl pyrrolidine analog, compound 28.

| Compound | Target | Assay | IC50 / Activity | Pharmacokinetic Parameter (Rat) | Source |

| SCH772984 (Compound 5) | ERK1/2 | Kinase Assay | Potent Inhibitor | AUC = 0 µM·h; F% = 0 (at 10 mpk) | [3] |

| Compound 28 | ERK1/2 | Kinase Assay | Potent Inhibitor | AUC = 26 µM·h; F% = 70 (at 10 mpk) | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide representative methodologies for key assays used in the evaluation of this compound analogs as ERK inhibitors. While the specific protocols from the primary literature on compound 28 were not available in supplementary materials, these standard protocols represent the industry-standard approach.

In Vitro ERK1/2 Kinase Assay

This assay is designed to measure the direct inhibitory activity of a compound against the ERK1 and ERK2 enzymes.

Protocol:

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of recombinant human ERK1 or ERK2, a suitable substrate (e.g., myelin basic protein, MBP), and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and initiate the reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/MTT)

This assay assesses the effect of the test compounds on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A375 melanoma, a cell line with a B-Raf mutation) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period of 72 hours.

-

MTS/MTT Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.

-

Measurement: For MTS, the soluble formazan product is measured directly by reading the absorbance at 490 nm. For MTT, a solubilization solution is added to dissolve the formazan crystals before reading the absorbance at 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Rat Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds in a living organism.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Compound Administration: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer a single dose either orally (p.o.) via gavage or intravenously (i.v.) via the tail vein.

-

Blood Sampling: Collect blood samples from the jugular vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Bioanalysis: Extract the compound from the plasma samples and quantify its concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and oral bioavailability (F%).

Other Potential Therapeutic Applications

While the inhibition of ERK1/2 is the most well-documented therapeutic target for this class of compounds, the broader family of pyrrolidine derivatives has shown a wide range of biological activities. These include anti-inflammatory, antiviral, and antidiabetic properties.[1][6] Further research may uncover additional therapeutic targets for this compound analogs beyond oncology. For instance, some pyrrolidine sulfonamides have been investigated as DPP-IV inhibitors for the treatment of diabetes.[5]

Conclusion

This compound analogs, particularly the 3-(thiomethyl)pyrrolidine derivatives, represent a promising class of compounds for the development of novel cancer therapeutics. Their primary mechanism of action is the inhibition of the ERK1/2 kinases, key components of a signaling pathway that is frequently hyperactivated in cancer. The discovery of analogs with improved pharmacokinetic profiles highlights the potential for developing clinically viable drug candidates from this scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and advance this exciting area of medicinal chemistry.

References

- 1. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. iscaconsortium.org [iscaconsortium.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

- 6. optibrium.com [optibrium.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Utilizing 3-(Methylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for creating novel chemical entities using 3-(Methylsulfonyl)pyrrolidine as a versatile building block. The protocols outlined below are designed to be adaptable for the synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery and development.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The incorporation of a methylsulfonyl group at the 3-position of the pyrrolidine ring introduces a polar, hydrogen bond acceptor functionality that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document details key synthetic transformations of this compound, including N-alkylation, N-arylation, and reductive amination, to generate a diverse range of derivatives.

I. N-Alkylation of this compound

N-alkylation is a fundamental transformation for modifying the secondary amine of the pyrrolidine ring. This can be achieved through various methods, including reaction with alkyl halides, reductive amination, and reaction with epoxides.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of this compound with an alkyl halide in the presence of a base.

Experimental Workflow

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add the desired alkyl halide (1.1 eq.).

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-(methylsulfonyl)pyrrolidine.

Quantitative Data Summary

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | ACN | 60 | 6 | 85 |

| 2 | 4-Fluorobenzyl chloride | Et₃N | DMF | 80 | 8 | 78 |

| 3 | 2-Bromoethyl methyl ether | K₂CO₃ | ACN | 50 | 12 | 72 |

Note: Reaction times and temperatures may need to be optimized for different alkyl halides.

Protocol 2: Reductive Amination

Reductive amination provides an alternative route to N-alkylated products, particularly for introducing more complex alkyl groups via reaction with aldehydes or ketones.[3][4]

Experimental Workflow

Methodology:

-

Imine Formation: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as methanol or 1,2-dichloroethane, add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.[5]

-

Reaction: Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Quantitative Data Summary

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 4 | 82 |

| 2 | Cyclohexanone | NaBH₃CN | MeOH | 6 | 75 |

| 3 | Pyridine-4-carbaldehyde | NaBH(OAc)₃ | DCE | 5 | 79 |

II. N-Arylation of this compound

The introduction of an aryl group on the pyrrolidine nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Protocol 3: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with aryl halides.

Experimental Workflow

Methodology:

-

Reaction Setup: In a sealable reaction tube, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Solvent and Degassing: Add a dry, degassed solvent such as toluene or dioxane. Seal the tube and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by LC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-aryl-3-(methylsulfonyl)pyrrolidine.

Quantitative Data Summary

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 75 |

| 2 | 2-Chloropyridine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 68 |

| 3 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 16 | 72 |

III. Potential Biological Applications and Signaling Pathways

While specific biological data for derivatives of this compound is emerging, related pyrrolidine-containing molecules have shown activity as inhibitors of various enzymes and receptors. For instance, pyrrolidine derivatives have been investigated as inhibitors of kinases, such as PI3K and ERK, which are key components of cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7][8]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by novel inhibitors derived from this compound.

The unique stereochemical and electronic properties imparted by the 3-methylsulfonylpyrrolidine scaffold make it an attractive starting point for the design of novel kinase inhibitors. The synthesis of a library of N-substituted derivatives using the protocols described above would enable a thorough investigation of the structure-activity relationships and the identification of potent and selective modulators of these critical signaling pathways.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel compounds. The protocols provided herein for N-alkylation and N-arylation offer robust methods for generating diverse libraries of molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. Further exploration of these derivatives is warranted to fully elucidate their biological activities and therapeutic potential.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]

- 3. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Strategic Incorporation of 3-(Methylsulfonyl)pyrrolidine in Modern Drug Design

Application Note: AP-CHEM-2025-01

Introduction

The pyrrolidine ring is a well-established privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar nature, often described as "pseudorotation," contributes to the stereochemical complexity of molecules, which can be pivotal for achieving high target selectivity and potency.[1] The strategic functionalization of the pyrrolidine ring is a key aspect of modern drug design, aiming to optimize physicochemical and pharmacokinetic properties. This application note focuses on the utility of the 3-(methylsulfonyl)pyrrolidine building block, highlighting its role in enhancing metabolic stability and overall drug-like properties, with a particular focus on its application in the development of kinase inhibitors.

The methylsulfonyl group is a polar, aprotic, and metabolically stable functional group. When appended to the 3-position of a pyrrolidine ring, it can significantly influence the molecule's polarity, solubility, and interactions with biological targets. It can act as a hydrogen bond acceptor and its steric bulk can be used to control the conformation of the pyrrolidine ring and the overall molecule.

Key Advantages of this compound in Drug Design:

-

Enhanced Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, and its presence can shield adjacent functionalities from enzymatic attack.

-

Improved Physicochemical Properties: The polar nature of the methylsulfonyl group can improve aqueous solubility and other key physicochemical parameters of a drug candidate.

-

Stereochemical Control: The substituent at the 3-position influences the puckering of the pyrrolidine ring, which can be crucial for optimal binding to the target protein.[1]

-

Bioisosteric Replacement: The methylsulfonylpyrrolidine moiety can be used as a bioisostere for other functional groups to fine-tune the properties of a lead compound.

Application Case Study: Development of ERK Inhibitors

A compelling example of the strategic use of a 3-substituted pyrrolidine is in the development of inhibitors for the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[3][4] The initial lead compound, SCH772984 , was a potent and selective ERK1/2 inhibitor but suffered from poor pharmacokinetic (PK) properties, including a low oral bioavailability (F% = 0 in rats), which was attributed to the metabolic instability of the pyrrolidinamide moiety.[5][6]

To address this liability, a systematic exploration of substituents at the 3-position of the pyrrolidine ring was undertaken. This led to the discovery of a 3-(S)-thiomethyl pyrrolidine analog, which demonstrated a dramatic improvement in pharmacokinetic properties. The closely related this compound is an oxidized and more polar analog, expected to confer similar or even enhanced benefits in terms of metabolic stability and solubility.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic data for the parent ERK inhibitor (SCH772984) and its improved 3-substituted pyrrolidine analog.

Table 1: In Vitro Biological Activity of ERK Inhibitors

| Compound | Target | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |

| SCH772984 | ERK1 | 4 | - | [7] |

| ERK2 | 1 | - | [7] | |

| A375 cells | - | 4.9 | [3] | |

| Colo205 cells | - | 7.5 | [3] | |

| 3-(S)-Thiomethyl Pyrrolidine Analog (Compound 28) | ERK1 | 20 | - | [5] |

| ERK2 | 7 | - | [5] | |

| A375 cells | - | 10 | [6] |

Table 2: Pharmacokinetic Properties of ERK Inhibitors in Rats

| Compound | Dose (mpk) | AUC (µM·h) | F (%) | Reference |

| SCH772984 | 10 | 0 | 0 | [5] |

| 3-(S)-Thiomethyl Pyrrolidine Analog (Compound 28) | 10 | 26 | 70 | [5] |

Signaling Pathway and Experimental Workflow

The development of ERK inhibitors with improved metabolic stability can be visualized through the following diagrams.

Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.

Caption: A generalized workflow for the synthesis and evaluation of drug candidates incorporating this compound.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-3-(methylthio)pyrrolidine (Precursor to the Sulfone)

This protocol is adapted from the synthesis of the thiomethyl analog, which is a direct precursor to the methylsulfonyl derivative via oxidation.

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium thiomethoxide (NaSMe)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Mesylation: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude mesylate, which can be used in the next step without further purification.

-

Thiomethylation: Dissolve the crude mesylate in DMF. Add sodium thiomethoxide (2.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (R)-1-Boc-3-(methylthio)pyrrolidine.

Protocol 2: Oxidation to (R)-1-Boc-3-(methylsulfonyl)pyrrolidine

Materials:

-

(R)-1-Boc-3-(methylthio)pyrrolidine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or Methanol/Water

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure (using m-CPBA):

-

Dissolve (R)-1-Boc-3-(methylthio)pyrrolidine (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of the sulfone.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (R)-1-Boc-3-(methylsulfonyl)pyrrolidine.

Protocol 3: General Procedure for Incorporation into a Drug Scaffold (Amide Coupling)

Materials:

-

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride (after Boc deprotection of the product from Protocol 2)

-

Carboxylic acid-containing drug scaffold

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the carboxylic acid scaffold (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of (R)-3-(methylsulfonyl)pyrrolidine hydrochloride (1.1 eq) and additional DIPEA (1.1 eq) in DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by an appropriate method (e.g., silica gel chromatography or preparative HPLC) to obtain the final compound.

Conclusion

The this compound moiety is a valuable building block for medicinal chemists seeking to enhance the drug-like properties of their compounds. As demonstrated in the case of ERK inhibitors, substitution at the 3-position of the pyrrolidine ring can dramatically improve pharmacokinetic profiles by increasing metabolic stability. The protocols provided offer a general guideline for the synthesis and incorporation of this strategic building block. Researchers and drug development professionals are encouraged to consider the use of this compound to address challenges related to metabolic instability and to optimize the overall profile of their drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Chiral Synthesis of (R)- and (S)-3-(Methylsulfonyl)pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of (R)- and (S)-3-(methylsulfonyl)pyrrolidine. These chiral compounds are valuable building blocks in medicinal chemistry, finding application as scaffolds in the development of novel therapeutic agents. The synthetic strategy presented here employs a robust and scalable three-step sequence starting from commercially available chiral (R)- and (S)-N-Boc-3-hydroxypyrrolidine. The methodology involves the activation of the hydroxyl group via mesylation, followed by nucleophilic substitution with a methylthiolate source, and subsequent oxidation to the desired sulfone. The final step involves the deprotection of the Boc-group to yield the target compounds. This approach ensures high enantiomeric purity and provides a reliable route for the preparation of both enantiomers of 3-(methylsulfonyl)pyrrolidine.

Introduction

Chiral pyrrolidine scaffolds are privileged structures in drug discovery, present in a multitude of biologically active molecules and approved pharmaceuticals. The stereochemistry of these scaffolds is often crucial for their pharmacological activity and selectivity. Specifically, the introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring can significantly influence the physicochemical properties and biological activity of a molecule, potentially enhancing its solubility, metabolic stability, and target-binding interactions. Therefore, access to enantiomerically pure (R)- and (S)-3-(methylsulfonyl)pyrrolidine is of significant interest to medicinal chemists.

The synthetic route detailed herein provides a practical and efficient method for the preparation of these valuable chiral building blocks. The use of a chiral pool starting material, N-Boc-3-hydroxypyrrolidine, which is readily available in both (R) and (S) configurations, simplifies the synthesis and ensures excellent control over the stereochemistry of the final product.

Synthetic Strategy

The overall synthetic pathway for the preparation of (R)- and (S)-3-(methylsulfonyl)pyrrolidine is depicted below. The synthesis commences with the appropriate enantiomer of N-Boc-3-hydroxypyrrolidine.

Figure 1: General synthetic scheme for the preparation of (R)- and (S)-3-(methylsulfonyl)pyrrolidine.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of both enantiomers based on literature precedents for similar transformations.

Table 1: Synthesis of (R)-3-(methylsulfonyl)pyrrolidine

| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | >95 | >99 |

| 2 | (R)-N-Boc-3-(methylthio)pyrrolidine | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | Sodium thiomethoxide | 80-90 | >99 |

| 3 | (R)-N-Boc-3-(methylsulfonyl)pyrrolidine | (R)-N-Boc-3-(methylthio)pyrrolidine | m-CPBA or Oxone® | >90 | >99 |

| 4 | (R)-3-(methylsulfonyl)pyrrolidine | (R)-N-Boc-3-(methylsulfonyl)pyrrolidine | Trifluoroacetic acid or HCl | >95 | >99 |

Table 2: Synthesis of (S)-3-(methylsulfonyl)pyrrolidine

| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | (S)-N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | >95 | >99 |

| 2 | (S)-N-Boc-3-(methylthio)pyrrolidine | (S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | Sodium thiomethoxide | 80-90 | >99 |

| 3 | (S)-N-Boc-3-(methylsulfonyl)pyrrolidine | (S)-N-Boc-3-(methylthio)pyrrolidine | m-CPBA or Oxone® | >90 | >99 |

| 4 | (S)-3-(methylsulfonyl)pyrrolidine | (S)-N-Boc-3-(methylsulfonyl)pyrrolidine | Trifluoroacetic acid or HCl | >95 | >99 |

Experimental Protocols

The following protocols are provided for the synthesis of the (R)-enantiomer. The same procedures can be followed for the synthesis of the (S)-enantiomer by starting with (S)-N-Boc-3-hydroxypyrrolidine.

Protocol 1: Synthesis of (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine

Figure 2: Workflow for the mesylation of (R)-N-Boc-3-hydroxypyrrolidine.

Materials:

-

(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-N-Boc-3-hydroxypyrrolidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (R)-N-Boc-3-(methylthio)pyrrolidine

Figure 3: Workflow for the nucleophilic substitution with sodium thiomethoxide.

Materials:

-

(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq)

-

Sodium thiomethoxide (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add sodium thiomethoxide portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Boc-3-(methylthio)pyrrolidine.

Protocol 3: Synthesis of (R)-N-Boc-3-(methylsulfonyl)pyrrolidine

Figure 4: Workflow for the oxidation of the sulfide to the sulfone.

Materials:

-

(R)-N-Boc-3-(methylthio)pyrrolidine (1.0 eq)

-